molecular formula C22H20F4N2O4 B10915978 ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate

ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate

Cat. No.: B10915978
M. Wt: 452.4 g/mol
InChI Key: VUALPDNBWBBVOD-UHFFFAOYSA-N
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Description

Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate is a synthetic organic compound characterized by the presence of difluoromethoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate typically involves the reaction of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups and pyrazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{3,5-bis[4-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate: Similar structure but with trifluoromethoxy groups instead of difluoromethoxy groups.

    Ethyl 3-{3,5-bis[4-(methoxy)phenyl]-1H-pyrazol-1-yl}propanoate: Similar structure but with methoxy groups instead of difluoromethoxy groups.

The uniqueness of this compound lies in the presence of difluoromethoxy groups, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C22H20F4N2O4

Molecular Weight

452.4 g/mol

IUPAC Name

ethyl 3-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]propanoate

InChI

InChI=1S/C22H20F4N2O4/c1-2-30-20(29)11-12-28-19(15-5-9-17(10-6-15)32-22(25)26)13-18(27-28)14-3-7-16(8-4-14)31-21(23)24/h3-10,13,21-22H,2,11-12H2,1H3

InChI Key

VUALPDNBWBBVOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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